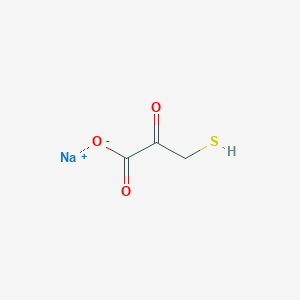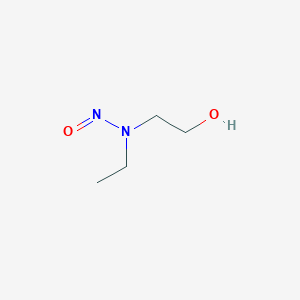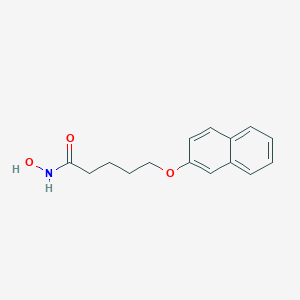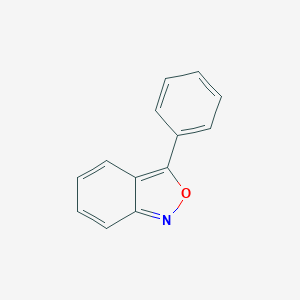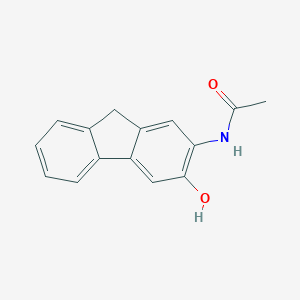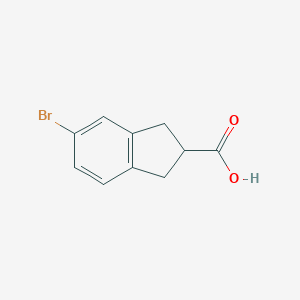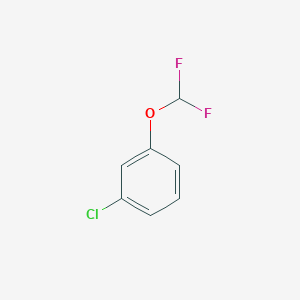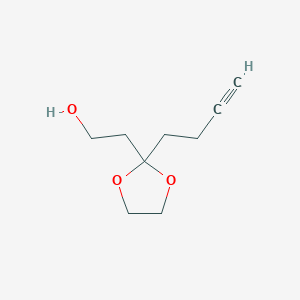
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the analysis of similar dioxolane derivatives. Dioxolanes are a class of heterocyclic organic compounds that are known for their applications in various fields, including as solvents and fuel additives .
Synthesis Analysis
The synthesis of dioxolane derivatives can be achieved through different methods. For instance, 2-Methyl-1,3-dioxolane-2-ethanol, a compound with a similar dioxolane structure, was synthesized from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst and ethyl acetate as the reaction solvent . This suggests that similar synthetic routes could potentially be applied to synthesize the compound , with adjustments for the specific functional groups present.
Molecular Structure Analysis
The molecular structure of dioxolane derivatives is characterized by a 1,3-dioxolane ring, which can be modified with various substituents. The presence of different functional groups can significantly affect the physical and chemical properties of these compounds. For example, the introduction of a but-3-ynyl group in the compound of interest could influence its reactivity and interaction with other molecules .
Chemical Reactions Analysis
Dioxolane derivatives can undergo various chemical reactions. The study on the preparation of 2-Methyl-1,3-dioxolane-2-ethanol and its subsequent bromination to form 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane demonstrates the reactivity of such compounds under different conditions . These reactions are crucial for the modification and functionalization of dioxolane derivatives for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxolane derivatives can be studied through experimental data such as densities, speeds of sound, and thermodynamic properties. For example, the solubility of a dioxolane mixture in water was found to be significantly lower than that of common gasoline oxygenates, indicating its potential as a sustainable gasoline blending component . Additionally, the interaction between binary mixtures of alkoxy alkanols and alcohols was investigated, providing insights into the molecular interactions and structural variations of such compounds .
科学研究应用
Renewable Gasoline and Solvents
The derivative 2,3-Butanediol (2,3-BD), related to the chemical structure of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, can be dehydrated to form a mixture of 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes and 4,5-dimethyl-2-isopropyl dioxolanes. These compounds exhibit high octane values and low water solubility, making them suitable for use as sustainable gasoline blending components, diesel oxygenates, or industrial solvents (Harvey, Merriman & Quintana, 2016).
Reactions and Synthesis
1,3-Dioxolane derivatives, similar in structure to 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, can be synthesized through various reactions, including O-alkylation, O-acylation, and condensation with phenyl isocyanate. These processes can lead to the creation of derivatives with different functional properties (Raskil’dina, Borisova & Zlotskii, 2018).
Surface Tension and Density in Mixtures
Studies on mixtures involving 1,3-dioxolane reveal insights into the nature and type of intermolecular interactions in binary mixtures. These studies are crucial for understanding the properties of 1,3-dioxolane and its derivatives in various applications, including their use in renewable resources or as solvents (Calvo, Pintos, Amigo & Bravo, 2004).
Fuel Additives from Biomass
The conversion of biomass into useful organic compounds is gaining interest, and derivatives of 1,3-dioxolane, structurally related to 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, are being explored as potential replacements for common fuel additives. This transition is particularly relevant for the synthesis of environmentally friendly fuel additives from renewable resources (Fan, Yan, Tao, Evans, Xiao & Kou, 2009).
安全和危害
未来方向
属性
IUPAC Name |
2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-3-4-9(5-6-10)11-7-8-12-9/h1,10H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNUDHDRWVLMOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(OCCO1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

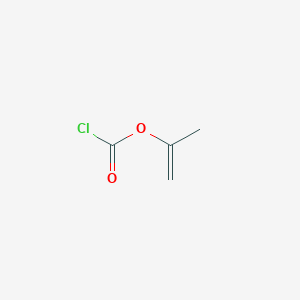
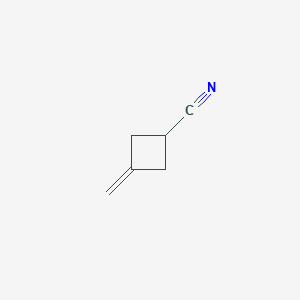
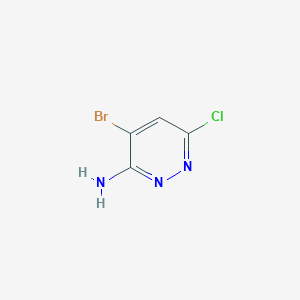
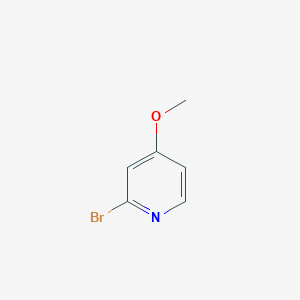
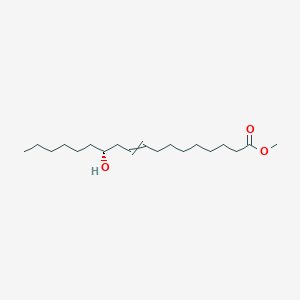
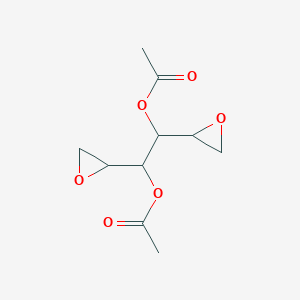
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B110607.png)
